molecular formula C10H6N2O4S2 B11988799 5-(2-Hydroxy-5-nitro-benzylidene)-2-thioxo-thiazolidin-4-one

5-(2-Hydroxy-5-nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11988799
M. Wt: 282.3 g/mol
InChI Key: TZPNRWBIBYADGP-XBXARRHUSA-N
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Description

5-(2-Hydroxy-5-nitro-benzylidene)-2-thioxo-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone ring fused with a benzylidene group, which is further substituted with hydroxy and nitro groups. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-5-nitro-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-5-nitro-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-5-nitro-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups, particularly the hydroxy and nitro groups, play a crucial role in its binding affinity and specificity. The thiazolidinone ring structure allows for interactions with various biological macromolecules, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C10H6N2O4S2

Molecular Weight

282.3 g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6N2O4S2/c13-7-2-1-6(12(15)16)3-5(7)4-8-9(14)11-10(17)18-8/h1-4,13H,(H,11,14,17)/b8-4+

InChI Key

TZPNRWBIBYADGP-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=C/2\C(=O)NC(=S)S2)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=C2C(=O)NC(=S)S2)O

Origin of Product

United States

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